molecular formula C9H14N2 B15310811 6-Isopropyl-4-methylpyridin-3-amine

6-Isopropyl-4-methylpyridin-3-amine

Cat. No.: B15310811
M. Wt: 150.22 g/mol
InChI Key: NNAXVVXYIQOGPZ-UHFFFAOYSA-N
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Description

6-Isopropyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C9H14N2. It is a derivative of pyridine, characterized by the presence of an isopropyl group at the 6th position and a methyl group at the 4th position of the pyridine ring. This compound is known for its applications in the synthesis of various pharmaceuticals, particularly as an intermediate in the preparation of KRAS G12C inhibitors, which are used in the treatment of cancers such as pancreatic, colorectal, and lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-4-methylpyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . For this compound, the starting materials are usually 5-bromo-2-methylpyridin-3-amine and isopropylboronic acid. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in moderate to good yields .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are added in a specific order, and the reaction mixture is stirred continuously. After the reaction is complete, the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-4-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Isopropyl-4-methylpyridin-3-amine is extensively used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in organic synthesis and in the development of new synthetic methodologies.

    Biology: In the study of enzyme inhibitors and receptor binding studies.

    Medicine: As a precursor in the synthesis of KRAS G12C inhibitors, which are used in the treatment of various cancers.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-Isopropyl-4-methylpyridin-3-amine, particularly in its role as a precursor to KRAS G12C inhibitors, involves the inhibition of the KRAS G12C protein. This protein is a mutant form of the KRAS protein, which is involved in cell signaling pathways that regulate cell growth and division. By inhibiting this protein, the compound can effectively block the signaling pathways that lead to uncontrolled cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropyl-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of KRAS G12C inhibitors sets it apart from other similar compounds, making it a valuable tool in cancer research and treatment .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-methyl-6-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-6(2)9-4-7(3)8(10)5-11-9/h4-6H,10H2,1-3H3

InChI Key

NNAXVVXYIQOGPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)C(C)C

Origin of Product

United States

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